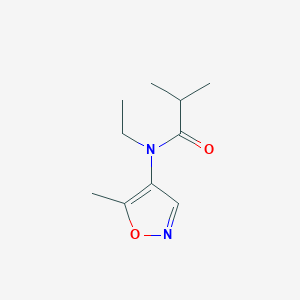

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

Description

Properties

CAS No. |

600638-73-1 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

N-ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide |

InChI |

InChI=1S/C10H16N2O2/c1-5-12(10(13)7(2)3)9-6-11-14-8(9)4/h6-7H,5H2,1-4H3 |

InChI Key |

WXPABCCQNPEYMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=C(ON=C1)C)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methyl-1,2-oxazol-4-yl Amine Intermediate

The 5-methyl-1,2-oxazole ring is generally synthesized via cyclization reactions involving α-haloketones and hydroxylamine derivatives or through condensation of appropriate β-ketoesters with hydroxylamine. The methyl substitution at position 5 is introduced by using methyl-substituted precursors.

Amide Bond Formation

The key step is the coupling of the 5-methyl-1,2-oxazol-4-yl amine with 2-methylpropanoic acid derivatives. Common methods include:

- Acid Chloride Method: Conversion of 2-methylpropanoic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine under controlled temperature to yield the amide.

- Carbodiimide Coupling: Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) to activate the acid and facilitate amide bond formation.

- Mixed Anhydride or Activated Ester Methods: Formation of mixed anhydrides or activated esters (e.g., NHS esters) of 2-methylpropanoic acid to react with the amine.

N-Ethylation

The N-ethyl substitution on the amide nitrogen can be introduced either by:

- Using N-ethyl-5-methyl-1,2-oxazol-4-yl amine as the starting amine, or

- Alkylation of the amide nitrogen post-amide formation using ethyl halides under basic conditions.

However, the preferred route is to start with the N-ethylated amine to avoid side reactions and improve yield.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 5-methyl-1,2-oxazol-4-yl amine | Cyclization of methyl-substituted β-ketoester with hydroxylamine hydrochloride in ethanol under reflux | Moderate to high yield |

| 2 | N-ethylation of amine | Reaction with ethyl bromide in presence of base (e.g., K2CO3) in DMF | High selectivity for N-ethylation |

| 3 | Preparation of 2-methylpropanoic acid chloride | Treatment of 2-methylpropanoic acid with SOCl2 at 0°C to room temperature | Quantitative conversion |

| 4 | Amide coupling | Addition of N-ethyl-5-methyl-1,2-oxazol-4-yl amine to acid chloride in dichloromethane at 0°C to room temperature | High yield, purified by recrystallization |

Analytical and Purification Considerations

- Purification is typically achieved by recrystallization or column chromatography.

- Characterization includes NMR (1H, 13C), IR spectroscopy (amide carbonyl stretch ~1650 cm^-1), and mass spectrometry confirming molecular weight.

- High purity is essential for applications, especially in pharmaceutical or material science contexts.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Acid Chloride Coupling | SOCl2, amine | High reactivity, straightforward | Requires handling of corrosive reagents | 80-95% |

| Carbodiimide Coupling | DCC or EDC, DMAP | Mild conditions, avoids acid chlorides | Possible urea byproducts, requires purification | 70-90% |

| Mixed Anhydride/Activated Ester | NHS, DCC | Good selectivity | Additional steps for activation | 75-85% |

| Direct N-alkylation post-amide | Ethyl halide, base | Flexibility in alkylation | Risk of over-alkylation, side reactions | Variable |

Research Findings and Optimization Notes

- The acid chloride method remains the most efficient for industrial scale synthesis due to high yields and simplicity.

- Carbodiimide methods are preferred in sensitive molecule synthesis to avoid harsh reagents.

- N-ethylation prior to amide formation improves selectivity and reduces side products.

- Solvent choice (e.g., dichloromethane, DMF) and temperature control are critical for optimal yields.

- Purification techniques must be tailored to remove coupling byproducts such as dicyclohexylurea.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide and its derivatives have been investigated for their potential as therapeutic agents. The 1,2-oxazole moiety is known for its biological activity, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that certain 1,2,4-oxadiazole derivatives exhibited selective inhibition against human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. Compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating their potency as anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into oxazole derivatives has revealed their efficacy against multi-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For example, a derivative exhibited significant bactericidal activity with MIC values lower than those of conventional antibiotics, suggesting its utility as a new antibiotic candidate .

Agricultural Applications

This compound may also find applications in agriculture as a herbicide or pesticide. The oxazole ring is known for its role in developing compounds with herbicidal properties.

Herbicidal Activity

Research has indicated that oxazole derivatives can act as effective herbicides. A patent describes various isoxazole derivatives that demonstrate herbicidal efficacy against a range of weeds while being safe for crops . The specific mechanisms by which these compounds affect plant growth are still under investigation, but they likely involve disruption of metabolic pathways critical to weed survival.

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound and its derivatives.

Synthesis and Modifications

Research has focused on synthesizing various analogs of this compound to enhance its biological activity. Modifications such as introducing electron-withdrawing groups have been shown to improve anticancer potency significantly . Detailed structure–activity relationship (SAR) studies have provided insights into how small changes in molecular structure can lead to substantial differences in biological effects.

| Compound | Biological Activity | IC50 Values | Target |

|---|---|---|---|

| Compound A | Anticancer | 0.75 nM | hCA II |

| Compound B | Antimicrobial | 4 µg/mL | MRSA |

Mechanism of Action

The mechanism by which N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide with structurally related propanamide derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Bioactivity: The benzothiadiazole group in the compound from introduces sulfone and fluorine moieties, which may enhance binding to targets requiring polar interactions (e.g., enzymes or receptors with hydrophilic active sites) . In contrast, the simpler oxazole substituent in the target compound may favor interactions with hydrophobic pockets.

Electronic and Steric Properties :

- The 3,5-dimethyl-oxazole substituent in ’s compound creates greater steric hindrance compared to the 5-methyl-oxazole in the target compound. This could impact conformational flexibility and binding kinetics .

- The N-ethyl group in the target compound provides moderate lipophilicity, balancing solubility and permeability better than the highly polar benzothiadiazole derivative .

Metabolic Considerations :

- Fluorine in ’s compound may slow oxidative metabolism, extending half-life, whereas the target compound’s lack of halogens could result in faster clearance .

- The benzenesulfonyl group in ’s compound may undergo phase II conjugation (e.g., glucuronidation), a pathway less relevant to the target compound .

Biological Activity

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide (CAS Number: 600638-73-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.246 g/mol |

| LogP | 1.9919 |

| PSA | 46.34 Ų |

Biological Activity Overview

This compound is part of a broader class of oxazole derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research has indicated that oxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of leukemia and breast cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of similar oxazole derivatives on human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The results demonstrated:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Reference Compound | CEM-13 | 0.5 |

| N-Ethyl Analog | MCF-7 | 0.65 |

These findings suggest that N-Ethyl analogs may induce apoptosis through mechanisms involving p53 pathway activation and caspase cleavage .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives are notable, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Ethyl Analog | Staphylococcus aureus | 32 µg/mL |

| N-Ethyl Analog | Escherichia coli | 64 µg/mL |

This data highlights the potential of N-Ethyl derivatives as antimicrobial agents, warranting further investigation into their mechanisms of action and efficacy in clinical settings .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating key proteins such as p53 and caspases.

- Enzyme Inhibition : The oxazole moiety may inhibit specific enzymes involved in bacterial metabolism, leading to reduced viability of pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.